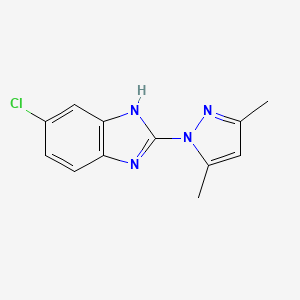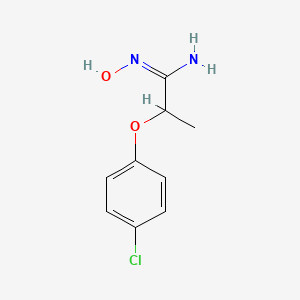
2-(3-chloroanilino)-N'-(1-phenylethylidene)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure features a hydrazide linkage, a phenylethylidene group, and a chloroaniline moiety, which could contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide typically involves the reaction of 3-chloroaniline with a suitable hydrazide precursor under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then reacted with 1-phenylethylidene to yield the final product. Common reagents and solvents used in this synthesis may include acetic acid, ethanol, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as recrystallization, distillation, and chromatography may be employed to purify the compound on an industrial scale.
化学反应分析
Types of Reactions
2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound may participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine or alcohol derivative.
科学研究应用
2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of 2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide: can be compared with other hydrazide derivatives, such as:
Uniqueness
The uniqueness of 2-(3-chloroanilino)-N’-(1-phenylethylidene)propanohydrazide lies in its specific structural features, such as the chloroaniline and phenylethylidene groups, which may confer distinct chemical reactivity and biological activity compared to other hydrazide derivatives.
属性
分子式 |
C17H18ClN3O |
|---|---|
分子量 |
315.8 g/mol |
IUPAC 名称 |
2-(3-chloroanilino)-N-(1-phenylethylideneamino)propanamide |
InChI |
InChI=1S/C17H18ClN3O/c1-12(14-7-4-3-5-8-14)20-21-17(22)13(2)19-16-10-6-9-15(18)11-16/h3-11,13,19H,1-2H3,(H,21,22) |
InChI 键 |
KFICZTQWLVQTRT-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NN=C(C)C1=CC=CC=C1)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-oxo-2H-chromen-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13369849.png)
![3-[(4-bromobenzylidene)amino]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B13369862.png)

![4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B13369876.png)
![6-(2-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369880.png)
![5-butyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13369882.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13369883.png)
![Ethyl 1'-phenyl-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B13369886.png)

![N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide](/img/structure/B13369891.png)

![Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate](/img/structure/B13369907.png)
![Ethyl 2-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13369916.png)

